molecular formula C4H7F2NO2 B3176946 (2S)-2-amino-4,4-difluorobutanoic acid CAS No. 121960-22-3

(2S)-2-amino-4,4-difluorobutanoic acid

Cat. No. B3176946
CAS RN: 121960-22-3
M. Wt: 139.10
InChI Key: VIUCNIMDPZQXAD-REOHCLBHSA-N
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Description

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . The key elements of an amino acid are carbon ©, hydrogen (H), oxygen (O), and nitrogen (N), although other elements are found in the side chains of certain amino acids .


Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by hydrolysis . The specific synthesis pathway would depend on the structure of the amino acid and the reagents available .


Molecular Structure Analysis

Amino acids have a central carbon atom called the alpha carbon to which an amino group, a carboxyl group, a hydrogen atom, and a variable side chain are bonded . The side chain can make an amino acid a weak acid or a weak base, and a polar or nonpolar molecule .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including condensation to form peptides and proteins, and complete hydrolysis to yield their constituent amino acids . The specific reactions would depend on the functional groups present in the amino acid .


Physical And Chemical Properties Analysis

Amino acids have both physical and chemical properties. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

1. Synthesis of Fluorinated Amino Acids

Research by Pigza, Quach, and Molinski (2009) explored the stereoselective syntheses of fluorinated amino acids, specifically (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These were achieved starting from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating a potential application of (2S)-2-amino-4,4-difluorobutanoic acid in the synthesis of structurally unique amino acids for various uses in medicinal chemistry and biochemistry (Pigza, Quach, & Molinski, 2009).

2. Biocatalytic One-Pot Cyclic Cascade

Hernández et al. (2017) demonstrated the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This involved a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a stereoselective transamination, highlighting the role of (2S)-2-amino-4,4-difluorobutanoic acid in facilitating complex biochemical transformations (Hernández et al., 2017).

3. Asymmetric Synthesis Method

Han et al. (2019) disclosed a method specifically developed for large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, a derivative of 2-amino-4,4,4-trifluorobutanoic acid. This method involves a recyclable chiral auxiliary forming a Ni(II) complex with a glycine Schiff base, followed by several chemical transformations. This research underscores the compound's relevance in the scalable production of enantiomerically pure derivatives, crucial in drug design (Han et al., 2019).

Mechanism of Action

Amino acids play critical roles in the body, serving as the building blocks of proteins, as well as intermediates in metabolism . The specific mechanism of action would depend on the specific amino acid and its role in the body .

Safety and Hazards

The safety and hazards associated with a specific amino acid would depend on its specific structure and properties . Generally, amino acids are considered safe for consumption, but certain forms or excessive amounts could potentially be harmful .

Future Directions

The study of amino acids is a vibrant field with many potential future directions, including the development of new synthesis methods, the discovery of new biological roles for amino acids, and the development of amino acid-based therapeutics .

properties

IUPAC Name

(2S)-2-amino-4,4-difluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUCNIMDPZQXAD-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-4,4-difluorobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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